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  • Sulfabenzamide
    • Cat. No.:
    • B000183
    • CAS No.:
    • 127-71-9
    • Molecular Formula:
    • C13H12N2O3S
    • Molecular Weight:
    • 276.31 g/mol
    Description
    Sulfabenzamide is a sulfonamide containing a benzamido substituent on nitrogen. An antibacterial/antimicrobial, it is often used in conjunction with sulfathiazole and sulfacetamide as a topical, intravaginal ant...
  • Diphenhydramine
    • Cat. No.:
    • B000348
    • CAS No.:
    • 147-24-0
    • Molecular Formula:
    • C17H21NO
    • Molecular Weight:
    • 255.35 g/mol
    Description
    Diphenhydramine is a Histamine-1 Receptor Antagonist. The mechanism of action of diphenhydramine is as a Histamine H1 Receptor Antagonist.
    Diphenhydramine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold. It is also commonly used as a mild sleeping aid. Diphenhydramine has not been linked to instances of clinically apparent acute liver injury.
    Diphenhydramine is a first generation antihistamine and ethanolamine with sedative and anti-allergic properties. Diphenhydramine competitively inhibits the histamine-1 (H1) receptor, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.
    DIPHENHYDRAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1946 and has 19 approved and 63 investigational indications.
    Diphenhydramine is a histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations. It has some undesired antimuscarinic and sedative effects. -- Pubchem;  Pseudoephedrine is a phenethylamine, and an isomer of ephedrine. Pseudoephedrine is the International Nonproprietary Name (INN) of the (1S,2S)- diastereomer of ephedrine (which has 1R,2S- configuration). Other names are (+)-pseudoephedrine and D-pseudoephedrine (Reynolds, 1989). The enantiomer (-)-(1R,2R)-Pseudoephedrine has fewer side-effects, fewer central nervous system (CNS) stimulatory effects, does not reduce to d-methamphetamine, yet retains its efficacy as a decongestant. However, the patent holder for (-)-Pseudoephedrine (Pfizer/Warner-Lambert) has not yet sought or received government approval for its sale to the public.(US Patent 6,495,529);  Treatment for urinary incontinence is an unlabeled use for these medications. Unlabeled use means doctors can use the medication to treat a condition other than that for which it was first approved by the U.S. Food and Drug Administration (FDA). These medications are approved by the FDA for the treatment of nasal congestion caused by colds or allergies. However it has also been successful in treating stress incontinence by increasing the pressure (tension) exerted by the muscles of the bladder neck and the urethra, which helps retain the urine within the bladder. Despite being one of the oldest antihistamines on the market, it is by and large the most effective antihistamine available, either by prescription or over-the-counter, and has been shown to exceed the effectiveness of even the latest prescription drugs. Consequently, it is frequently used when an allergic reaction requires fast, effective reversal of the (often dangerous) effects of a massive histamine release. However, it is not always the drug of choice for treating allergies. Like many other first generation antihistamines, is also a potent anticholinergic agent. This leads to profound drowsiness as a very common side-effect, along with the possibilities of motor impairment (ataxia), dry mouth and throat, flushed skin, rapid or irregular heartbeat (tachycardia), blurred vision at near point due to lack of accommodation (cycloplegia), abnormal sensitivity to bright light (photophobia), pupil dilatation, urinary retention, constipation, difficulty concentrating, short-term memory loss, visual disturbances, hallucinations, confusion, erectile dysfunction, and delirium. -- Wikipedia; .
    A histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations. It has some undesired antimuscarinic and sedative effects.
    See also: Diphenhydramine Hydrochloride (active moiety of);  Terfenadine (related);  Meclizine (related) ... View More ..."> Diphenhydramine is an ether that is the benzhydryl ether of 2-(dimethylamino)ethanol. It is a H1-receptor antagonist used as a antipruritic and antitussive drug. It has a role as a H1-receptor antagonist, an ant...
  • Rosuvastatin calcium-Bio-X trade mark
    • Cat. No.:
    • B000994
    • CAS No.:
    • 147098-20-2
    • Molecular Formula:
    • C22H28CaFN3O6S
    • Molecular Weight:
    • 521.6 g/mol
    Description
    Rosuvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of rosuvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
    Rosuvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury.
    Rosuvastatin is a statin with antilipidemic and potential antineoplastic activities. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol. In addition, rosuvastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cell types;  these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.
    ROSUVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 7 approved and 81 investigational indications.
    Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reducuase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. Rosuvastatin belongs to a class of medications called statins and is used to reduce plasma cholesterol levels and prevent cardiovascular disease.
    See also: Rosuvastatin Calcium (active moiety of);  Rosuvastatin Zinc (active moiety of)."> Rosuvastatin is a dihydroxy monocarboxylic acid that is (6E)-7-{4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl} hept-6-enoic acid carrying two hydroxy substituents at positions ...
  • Lapatinib
    • Cat. No.:
    • B000449
    • CAS No.:
    • 231277-92-2
    • Molecular Formula:
    • C29H26ClFN4O4S
    • Molecular Weight:
    • 581.1 g/mol
    Description
    Lapatinib is an organofluorine compound, an organochlorine compound, a member of quinazolines and a member of furans. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It is functionally ...
  • Nefopam
    • Cat. No.:
    • B000799
    • CAS No.:
    • 23327-57-3
    • Molecular Formula:
    • C17H19NO
    • Molecular Weight:
    • 253.34 g/mol
    Description
    5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine is a member of the class of benzoxazocines that is 3,4,5,6-tetrahydro-1H-2,5-benzoxazocine substituted by phenyl and methyl groups at positions 1 and 5 r...
  • Chloroquine Phosphate
    • Cat. No.:
    • B000689
    • CAS No.:
    • 50-63-5
    • Molecular Formula:
    • C18H32ClN3O8P2
    • Molecular Weight:
    • 515.9 g/mol
    Description
    Chloroquine Phosphate is the phosphate salt of chloroquine, a quinoline compound with antimalarial and anti-inflammatory properties. Chloroquine is the most widely used drug against malaria, except for those cas...
  • Procaine
    • Cat. No.:
    • B000135
    • CAS No.:
    • 59-46-1
    • Molecular Formula:
    • C13H20N2O2
    • Molecular Weight:
    • 236.31 g/mol
    Description
    Procaine is a benzoate ester, formally the result of esterification of 4-aminobenzoic acid with 2-diethylaminoethanol but formed experimentally by reaction of ethyl 4-aminobenzoate with 2-diethylaminoethanol. It...
  • Pazopanib Hydrochloride
    • Cat. No.:
    • B000515
    • CAS No.:
    • 635702-64-6
    • Molecular Formula:
    • C21H24ClN7O2S
    • Molecular Weight:
    • 474.0 g/mol
    Description
    Pazopanib hydrochloride is a hydrochloride salt prepared from equimolar amounts of pazopanib and hydrochloric acid. Used for treatment of kidney cancer. It has a role as an antineoplastic agent, a vascular endot...
  • Choline Chloride
    • Cat. No.:
    • B000764
    • CAS No.:
    • 67-48-1
    • Molecular Formula:
    • C5H14NO.Cl
      C5H14ClNO
    • Molecular Weight:
    • 139.62 g/mol
    Description
    Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992)
    Choline chloride is a quaternary ammonium salt with choline cation and chloride anion. It has a role as an animal ...
  • Sotalol Hydrochloride
    • Cat. No.:
    • B000547
    • CAS No.:
    • 959-24-0
    • Molecular Formula:
    • C12H21ClN2O3S
    • Molecular Weight:
    • 308.83 g/mol
    Description
    Sotalol hydrochloride is a hydrochloride salt that is the monohydrochloride of sotalol. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Va...